molecular formula C10H15NO2S B13027238 I+/--Ethyl-3-(methylsulfonyl)benzenemethanamine CAS No. 889937-00-2

I+/--Ethyl-3-(methylsulfonyl)benzenemethanamine

Cat. No.: B13027238
CAS No.: 889937-00-2
M. Wt: 213.30 g/mol
InChI Key: MDAOFGKPCKLGQB-UHFFFAOYSA-N
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Description

1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is a chemical compound with the molecular formula C10H15NO2S It is known for its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, linked to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the reaction of 3-(methylsulfonyl)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLSULFONYL PHENYL)INDOLE: Known for its dual antimicrobial and anti-inflammatory activities.

    3-(METHYLSULFONYL)PROPAN-1-AMINE: Shares a similar structure but lacks the phenyl ring.

Uniqueness

1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group and phenyl ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAOFGKPCKLGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256741
Record name α-Ethyl-3-(methylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889937-00-2
Record name α-Ethyl-3-(methylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889937-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-3-(methylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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